molecular formula C7H8N2 B159456 Benzamidine hydrochloride CAS No. 1670-14-0

Benzamidine hydrochloride

Cat. No.: B159456
CAS No.: 1670-14-0
M. Wt: 120.15 g/mol
InChI Key: PXXJHWLDUBFPOL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzamidine hydrochloride primarily targets trypsin-like serine proteases . These proteases are enzymes that cleave peptide bonds in proteins, playing a crucial role in many biological processes. Other targets include Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , Casein kinase II subunit alpha , Kallikrein-6 , Trypsin-2 , Trypsin-3 , Copper transport protein ATOX1 , Enoyl-CoA delta isomerase 1, mitochondrial , and Suppressor of tumorigenicity 14 protein .

Mode of Action

This compound acts as a reversible competitive inhibitor of its target enzymes . This means it competes with the substrate for the active site of the enzyme. When this compound binds to the enzyme, it prevents the substrate from binding, thereby inhibiting the enzyme’s activity. The inhibition can be reversed by increasing the concentration of the substrate.

Result of Action

The primary result of this compound’s action is the inhibition of trypsin-like serine proteases, leading to a decrease in protein degradation . This can have various effects at the molecular and cellular levels, depending on the specific proteins and processes involved.

Biochemical Analysis

Biochemical Properties

Benzamidine hydrochloride interacts with several enzymes, proteins, and other biomolecules. It is a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases . It is often used as a ligand in protein crystallography to prevent proteases from degrading a protein of interest .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For example, it is used to treat painful and inflammatory conditions of the oral cavity, such as infections and gingivitis

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases . This means that it binds to these enzymes and prevents them from carrying out their normal function, which can lead to changes in gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, benzamidiniums hydrolyse at room temperature in aqueous base to give the corresponding primary amide . This reaction has a half-life of 300 days for unsubstituted benzamidinium at pH 9, but is relatively rapid at higher pHs .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a new benzamidine derivative, CR3294, has been shown to reduce tissue damage in animal models of intestinal inflammation

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzamidine hydrochloride can be synthesized by passing dry hydrogen chloride into a cooled solution of benzonitrile in absolute ethyl alcohol until the gas is absorbed. The reaction mixture is then treated with an alcoholic ammonia solution, leading to the formation of this compound .

Industrial Production Methods: In an industrial setting, this compound is produced by hydrogenating benzonitrile in the presence of a catalyst under controlled temperature and pressure conditions. The product is then purified by recrystallization from ethanol, yielding a high-purity white solid .

Chemical Reactions Analysis

Types of Reactions: Benzamidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its reversible inhibition of serine proteases, making it suitable for applications where temporary inhibition is required. Its solubility in water and alcohol also makes it versatile for various experimental conditions .

Properties

IUPAC Name

benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXJHWLDUBFPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1670-14-0 (hydrochloride)
Record name Benzamidine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID8045012
Record name Benzenecarboximidamide
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Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>18 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47193746
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

618-39-3, 1670-14-0
Record name Benzamidine
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Record name Benzenecarboximidamide
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Record name Benzenecarboximidamide
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Record name Benzamidinium chloride
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Record name Phenylamidine
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Record name BENZAMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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